molecular formula C17H18N2O6 B2830404 N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034262-77-4

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2830404
CAS No.: 2034262-77-4
M. Wt: 346.339
InChI Key: NFMQZVZWQFULJU-UHFFFAOYSA-N
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Description

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, a furan ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate. This intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . The resulting product is then further reacted with various alkyl or aryl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxalamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its combination of a dioxin ring, a furan ring, and an oxalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-13(11-3-4-14-15(8-11)25-7-6-24-14)10-19-17(22)16(21)18-9-12-2-1-5-23-12/h1-5,8,13,20H,6-7,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMQZVZWQFULJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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